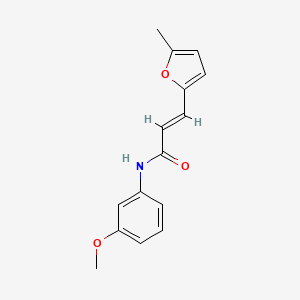
4-溴-2-氯烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloronicotinonitrile is an organic compound with the molecular formula C6H2BrClN2 and a molecular weight of 217.45 g/mol . It is a white crystalline solid at room temperature and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is primarily used as an intermediate in organic synthesis and has significant applications in the pharmaceutical and agrochemical industries .
科学研究应用
4-Bromo-2-chloronicotinonitrile has diverse applications in scientific research:
作用机制
Target of Action
It is known that this compound is an important intermediate for synthesizing thienopyridines, which are characteristic ikk beta inhibitors .
Mode of Action
As an intermediate in the synthesis of thienopyridines, it likely interacts with its targets to inhibit the IKK beta pathway .
Biochemical Pathways
4-Bromo-2-chloronicotinonitrile is involved in the synthesis of thienopyridines . Thienopyridines are known to inhibit the IKK beta pathway, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloronicotinonitrile can be synthesized through several methods. One common method involves the reaction of 2-chloronicotinonitrile with bromine or brominating agents . The reaction typically occurs at room temperature and requires an organic solvent such as ethanol or ether . Another method involves a multi-step synthesis starting from malononitrile and trimethyl orthoacetate , followed by reactions with N,N-dimethylformamide dimethyl acetal and chlorinating agents , and finally bromination .
Industrial Production Methods
Industrial production of 4-Bromo-2-chloronicotinonitrile often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反应分析
Types of Reactions
4-Bromo-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include , , and .
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminonicotinonitriles , while oxidation can produce carboxylic acids .
相似化合物的比较
Similar Compounds
- 4-Bromo-2-chloropyridine
- 4-Bromo-2-chloronicotinic acid
- 4-Bromo-2-chloro-5-methylpyridine
- 4-Bromo-2-chloro-6-methoxypyridine
Uniqueness
4-Bromo-2-chloronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and chlorine atoms allows for selective functionalization, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
4-bromo-2-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAHFQLANUWCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
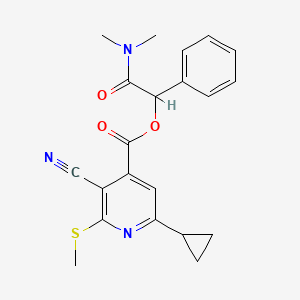
![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)
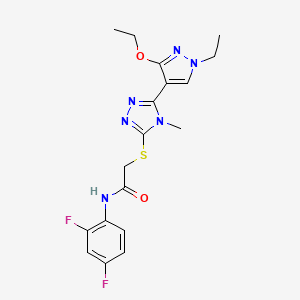
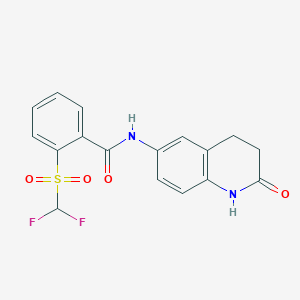
![methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate](/img/structure/B2511704.png)
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride](/img/structure/B2511708.png)
![N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2511709.png)
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)
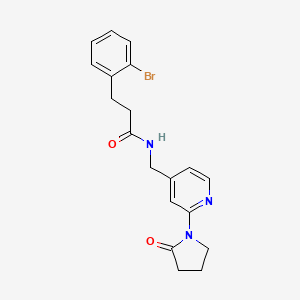
![N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide](/img/structure/B2511713.png)
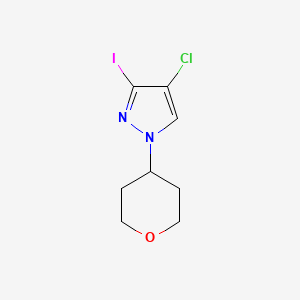
![N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2511715.png)

